molecular formula C30H59ClO B13416694 Triacontanoyl chloride CAS No. 72106-52-6

Triacontanoyl chloride

Cat. No.: B13416694
CAS No.: 72106-52-6
M. Wt: 471.2 g/mol
InChI Key: GQEACALFLNZJGW-UHFFFAOYSA-N
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Description

Triacontanoyl chloride is a long-chain fatty acid chloride with the chemical formula C₃₀H₅₉ClO. It is derived from triacontanoic acid and is primarily used in organic synthesis. This compound is known for its reactivity, particularly in the formation of esters and amides, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacontanoyl chloride can be synthesized through the reaction of triacontanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:

C₃₀H₆₀O₂+SOCl₂C₃₀H₅₉ClO+SO₂+HCl\text{C₃₀H₆₀O₂} + \text{SOCl₂} \rightarrow \text{C₃₀H₅₉ClO} + \text{SO₂} + \text{HCl} C₃₀H₆₀O₂+SOCl₂→C₃₀H₅₉ClO+SO₂+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Triacontanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with alcohols to form esters and with amines to form amides.

    Hydrolysis: Reacts with water to revert to triacontanoic acid.

    Reduction: Can be reduced to triacontanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Alcohols and Amines: For ester and amide formation, reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.

    Water: Hydrolysis reactions are usually performed under acidic or basic conditions to facilitate the conversion back to the acid.

    Reducing Agents: Reduction reactions are conducted under anhydrous conditions to prevent side reactions.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Triacontanoic Acid: Formed from hydrolysis.

    Triacontanol: Formed from reduction.

Scientific Research Applications

Triacontanoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the modification of surfaces and the creation of specialized coatings.

    Pharmaceuticals: Utilized in the synthesis of drug molecules and prodrugs.

    Biochemistry: Used in the study of lipid metabolism and the creation of lipid-based delivery systems.

Mechanism of Action

The mechanism of action of triacontanoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acid chloride is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is leveraged in various synthetic applications to form esters, amides, and acids.

Comparison with Similar Compounds

    Palmitoyl Chloride (C₁₆H₃₁ClO): A shorter-chain fatty acid chloride with similar reactivity but different physical properties.

    Stearoyl Chloride (C₁₈H₃₅ClO): Another fatty acid chloride with a slightly longer chain than palmitoyl chloride.

    Behenoyl Chloride (C₂₂H₄₃ClO): A long-chain fatty acid chloride with properties similar to triacontanoyl chloride but with a shorter chain length.

Uniqueness: this compound’s uniqueness lies in its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain analogs. This makes it particularly useful in applications requiring long-chain fatty acid derivatives.

Properties

IUPAC Name

triacontanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEACALFLNZJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H59ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568685
Record name Triacontanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72106-52-6
Record name Triacontanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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